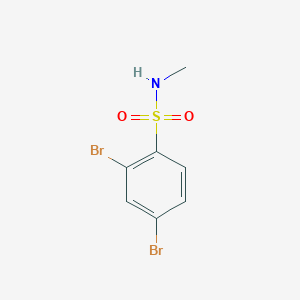

2,4-Dibromo-N-methylbenzene-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Advanced Organic Synthesis

The sulfonamide functional group (-SO₂NR₂) is a robust and versatile scaffold in organic synthesis. bohrium.comresearchgate.net It is not merely a passive component of a molecule but often plays an active role in directing chemical reactions and influencing molecular properties. The presence of the sulfonyl group can activate or deactivate adjacent positions on the aromatic ring, while the nitrogen atom provides a site for further functionalization. nsf.gov This dual reactivity makes sulfonamides valuable intermediates in the construction of complex molecular architectures. researchgate.net

Strategic Impact of Halogenation on Molecular Architecture and Reactivity

The introduction of halogen atoms onto the benzene (B151609) ring of a sulfonamide has a profound strategic impact on its chemical behavior. Halogens, such as bromine, are electronegative and exert a strong inductive effect, which can alter the electron density of the aromatic ring and influence the acidity of the sulfonamide N-H proton. nih.gov Furthermore, the bromine atoms in a compound like 2,4-Dibromo-N-methylbenzene-1-sulfonamide serve as versatile synthetic handles. They can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. This capability is instrumental in the assembly of elaborate molecular structures from simpler, halogenated precursors.

Overview of N-Alkyl Substitution Patterns within Sulfonamide Derivatives

The substitution pattern on the sulfonamide nitrogen atom is a critical determinant of the compound's properties and reactivity. N-alkylation, such as the N-methyl group in the title compound, modifies the steric and electronic environment around the sulfonamide core. The presence of an N-alkyl group, as opposed to an N-H, removes the acidic proton, which can prevent undesired side reactions and alter the molecule's hydrogen bonding capabilities. eurjchem.com The synthesis of N-alkylated sulfonamides is often achieved through the reaction of a primary sulfonamide with an alkylating agent or by reacting a sulfonyl chloride with a primary or secondary amine. nsf.gov

Current Research Landscape Pertaining to Dibrominated Benzene Sulfonamides

The current research landscape for dibrominated benzene sulfonamides is focused on leveraging their unique combination of functional groups for the synthesis of novel compounds. These molecules are often employed as building blocks in medicinal chemistry and materials science. The two bromine atoms offer the potential for sequential and site-selective functionalization, enabling the creation of a diverse library of derivatives from a single, readily accessible starting material. While specific research on this compound is not extensively documented in publicly available literature, the broader class of dihalogenated N-alkylbenzenesulfonamides is recognized for its synthetic utility.

Chemical Profile of this compound

A detailed understanding of the chemical properties of this compound is essential for its effective application in research.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇Br₂NO₂S |

| Molecular Weight | 329.01 g/mol |

| CAS Number | 1108724-25-9 |

Synthesis and Reactivity

The synthesis of this compound can be logically approached through established synthetic methodologies for sulfonamide formation and aromatic halogenation.

A plausible and efficient two-step synthesis would likely begin with the reaction of commercially available 2,4-dibromobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction at the sulfonyl chloride group is a standard method for the formation of N-alkylsulfonamides. pearson.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, one could envision a route starting from N-methylbenzene-1-sulfonamide, followed by a regioselective double bromination of the aromatic ring. However, controlling the regioselectivity to obtain the desired 2,4-dibromo isomer could be challenging and may lead to a mixture of products.

The reactivity of this compound is dominated by the presence of the two bromine atoms on the aromatic ring. These positions are susceptible to a wide array of palladium-catalyzed cross-coupling reactions, which would allow for the introduction of various substituents, thereby serving as a gateway to a diverse range of more complex molecules.

Research Applications and Future Directions

While specific applications of this compound are not widely reported, its structural motifs suggest significant potential as a chemical intermediate in several areas of research. Its utility as a building block for creating libraries of compounds for screening in drug discovery and materials science is a promising avenue for future exploration. The ability to selectively functionalize the two bromine atoms could lead to the development of novel ligands for catalysis or advanced materials with tailored electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXUNHKRPFYATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

No experimental FT-IR data, including tables of vibrational frequencies and their assignments for 2,4-Dibromo-N-methylbenzene-1-sulfonamide, could be found.

Specific Raman spectroscopic data for this compound is not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed ¹H NMR findings, including chemical shifts (δ) and coupling constants (J) for the protons in this compound, have not been reported in the available literature.

No ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, was found.

Information from 2D NMR techniques (such as COSY, HSQC, or HMBC), which would confirm the connectivity and spatial relationships between atoms, is unavailable for this compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For this compound (C₇H₇Br₂NO₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the verification of its chemical formula. The theoretical exact mass of this compound can be calculated for comparison with experimental results.

Further analysis of the mass spectrum would reveal the compound's fragmentation patterns under ionization. The cleavage of the S-N bond, the S-C bond, and the loss of the methyl group or bromine atoms would produce characteristic fragment ions. The study of these fragments is crucial for confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential for a complete structural description of this compound.

To perform SCXRD analysis, a suitable single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the electron density distribution within the crystal, which in turn allows for the elucidation of the atomic positions.

The analysis of the diffraction data would yield the unit cell dimensions (a, b, c, α, β, γ) which define the fundamental repeating unit of the crystal lattice. Furthermore, the systematic absences in the diffraction pattern would allow for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure. For sulfonamide-containing compounds, common crystal systems include monoclinic and orthorhombic. synhet.com

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₇Br₂NO₂S |

| Formula Weight | 329.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and would need to be determined experimentally.

The solved crystal structure would reveal the precise molecular conformation of this compound. This includes the determination of all bond lengths, bond angles, and torsion angles within the molecule. The orientation of the N-methyl group relative to the sulfonamide moiety and the rotational conformation around the S-C and S-N bonds would be of particular interest. The analysis would also describe how the molecules pack together in the crystal lattice, revealing any π-stacking interactions between the aromatic rings.

Table 2: Potential Hydrogen Bond Geometry in this compound

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N—H···O=S | Value | Value | Value | Value |

Note: D = donor atom, A = acceptor atom. The values in this table are hypothetical and would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. sci-hub.sekfupm.edu.sa For sulfonamide derivatives, DFT methods, particularly with the B3LYP functional, are frequently used to predict geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy. sci-hub.sekfupm.edu.sanih.gov

DFT calculations are highly effective in determining the three-dimensional structure of molecules. For benzenesulfonamide (B165840) derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles that are in excellent agreement with experimental data obtained from X-ray crystallography. For instance, in a study of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, the DFT/B3LYP/6-311G**(d,p) level of theory provided structural parameters that closely matched experimental findings. sci-hub.se Similarly, for 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide, DFT calculations reproduced the crystal structure parameters well. researchgate.net This demonstrates the reliability of DFT in establishing the foundational geometric framework of these molecules.

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Sulfonamide Analog (Data adapted from a study on a related benzenesulfonamide derivative)

| Parameter | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated (DFT) |

| S=O | 1.424 | 1.420 |

| S-N | 1.635 | 1.640 |

| C-S | 1.760 | 1.765 |

Note: The data presented is for a representative benzenesulfonamide derivative and is used here to illustrate the typical accuracy of DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (Egap) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity and potential for charge transfer within the molecule. researchgate.netnih.gov

For various sulfonamide derivatives, the HOMO is typically localized on the aniline (B41778) or phenyl ring, while the LUMO is often distributed over the sulfonyl group and the adjacent aromatic ring. nih.govresearchgate.net This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. The Egap for sulfonamides can be influenced by substituents on the aromatic rings; electron-donating groups tend to increase the HOMO energy and decrease the gap, while electron-withdrawing groups generally lower both HOMO and LUMO energies. researchgate.net In a study on 4-methyl-N-(2-methylphenyl) benzene sulfonamide, the calculated HOMO and LUMO energies were -6.82 eV and -0.92 eV, respectively, indicating a significant energy gap and relative stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Properties for a Sulfonamide Analog (Data adapted from a study on a related benzenesulfonamide derivative)

| Parameter | Value (eV) |

| EHOMO | -6.82 |

| ELUMO | -0.92 |

| Energy Gap (Egap) | 5.90 |

Note: The data presented is for a representative benzenesulfonamide derivative and is used here to illustrate typical FMO properties.

In sulfonamides, significant delocalization often occurs from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. sci-hub.se For example, the interaction between a lone pair on an oxygen atom (LP(O)) and the antibonding orbital of a sulfur-nitrogen bond (σ*(S-N)) indicates a flow of electron density that stabilizes the molecule. These interactions are crucial for understanding the electronic structure and the nature of the chemical bonds within the sulfonamide moiety.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. sci-hub.sekfupm.edu.sanih.gov The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For sulfonamide derivatives, the most negative regions are consistently found around the oxygen atoms of the sulfonyl group, indicating their high electronegativity and role as primary sites for electrophilic interaction. sci-hub.senih.gov The hydrogen atom attached to the sulfonamide nitrogen often represents a region of high positive potential, making it a likely site for hydrogen bonding. nih.gov The aromatic rings can exhibit both positive and negative regions depending on the nature of the substituents.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.netiucr.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. researchgate.net These calculations are instrumental in understanding the photophysical properties of compounds. For sulfonamides and their derivatives, TD-DFT calculations can help to assign the observed electronic transitions, which are often of a π → π* or n → π* character, involving the aromatic rings and the sulfonyl group. researchgate.net

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govunec-jeas.comnih.gov By partitioning the crystal space into regions where the electron density of a given molecule dominates, the method generates a unique surface for each molecule. This surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Brominated Sulfonamide Analog (Data adapted from a study on 4-bromo-N-(propylcarbamoyl)benzenesulfonamide) unec-jeas.com

| Contact Type | Contribution (%) |

| H···O/O···H | 25.8 |

| Br···H/H···Br | 12.2 |

| C···H/H···C | 9.8 |

| H···H | Not specified |

| Other | Remainder |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com For 2,4-Dibromo-N-methylbenzene-1-sulfonamide, MD simulations can elucidate its conformational flexibility, solvent interactions, and the stability of its various rotamers. These simulations are particularly valuable for understanding how the molecule behaves in a dynamic environment, such as in solution or at a protein's binding site. worldscientific.com

An MD simulation for this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms using a chosen force field. The simulation would then solve Newton's equations of motion, providing a trajectory of atomic positions and velocities over time. Analysis of this trajectory can reveal the most stable conformations and the energetic barriers between them.

Key Dihedral Angles in Conformational Analysis

The conformational preferences of this compound can be characterized by several key dihedral angles. The table below illustrates the principal dihedral angles that would be of interest in a molecular dynamics study. The values are hypothetical and based on typical findings for related aromatic sulfonamides.

| Dihedral Angle | Description | Expected Stable Conformation (degrees) |

| C1-C2-S-N | Rotation around the C-S bond | ~90° |

| C2-S-N-C(methyl) | Rotation around the S-N bond | 60°, 180°, 300° (staggered) |

| Br-C2-C1-C6 | Planarity of the benzene ring | ~0° |

| Br-C4-C3-C2 | Planarity of the benzene ring | ~0° |

This is an interactive data table. Values are illustrative and based on general principles of sulfonamide conformation.

The results from MD simulations can offer a detailed picture of the molecule's dynamic behavior, which is essential for understanding its interactions with biological macromolecules. For instance, the conformational flexibility of the sulfonamide group can significantly influence its binding affinity to target enzymes. researchgate.net

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are computational techniques used to understand how the chemical structure of a compound influences its biological activity. researchgate.net For this compound, SAR studies would explore how modifications to its structure—such as altering the substitution pattern on the benzene ring or changing the N-alkyl group—affect its potency and selectivity towards a specific biological target.

These studies often involve the generation of a library of virtual analogs and the use of computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to predict their activity. benthamscience.comnih.gov Molecular docking simulations can predict the binding mode and affinity of these analogs within the active site of a target protein, such as carbonic anhydrase, a common target for sulfonamides. nih.gov The binding interactions, including hydrogen bonds and hydrophobic contacts, are analyzed to rationalize the predicted affinities. worldscientific.com

A hypothetical SAR study for this compound might investigate the effect of the bromine substituents. The electronic and steric properties of these substituents play a crucial role in the molecule's interaction with its environment. For example, the electron-withdrawing nature of the bromine atoms can influence the acidity of the sulfonamide N-H group (in the parent sulfonamide), which is often critical for binding to metalloenzymes.

Hypothetical SAR Data for Analogs of this compound

The following table presents hypothetical data from an in silico SAR study, illustrating how changes in the substitution pattern might affect predicted binding affinity for a generic kinase target.

| Compound | R1 | R2 | Predicted Binding Affinity (IC₅₀, nM) | Key Predicted Interactions |

| This compound | Br | Br | 50 | Hydrophobic interactions with binding pocket |

| Analog 1 | Cl | Cl | 75 | Reduced hydrophobic interaction |

| Analog 2 | H | Br | 120 | Loss of interaction at R1 position |

| Analog 3 | Br | NO₂ | 30 | Enhanced electrostatic interactions |

| Analog 4 | I | I | 45 | Increased steric bulk, favorable hydrophobic contact |

This is an interactive data table. The data is hypothetical and for illustrative purposes only.

QSAR models can provide mathematical equations that correlate structural descriptors (e.g., molecular weight, logP, electronic properties) with biological activity. benthamscience.com For this compound, a QSAR model could be developed to predict the activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds. Such models have been successfully applied to various series of benzenesulfonamide derivatives to optimize their therapeutic properties. nih.gov

Reactivity and Mechanistic Studies of 2,4 Dibromo N Methylbenzene 1 Sulfonamide

Electrophilic Substitution Reactivity on the Dibrominated Aromatic Ring

The reactivity of the aromatic ring of 2,4-Dibromo-N-methylbenzene-1-sulfonamide towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents. Both the bromine atoms and the N-methylsulfonamide group are deactivating, making the ring less susceptible to electrophilic attack than benzene (B151609) itself.

The directing effects of the substituents are crucial for determining the regioselectivity of any substitution. The bromine atoms are ortho, para-directing, while the sulfonamide group is a meta-director. libretexts.org Given the existing substitution pattern:

The C1 position is occupied by the sulfonamide group.

The C2 and C4 positions are occupied by bromine atoms.

The available positions for substitution are C3, C5, and C6. The sulfonamide group at C1 directs incoming electrophiles to the C3 and C5 positions. The bromine at C2 directs to C3 (ortho) and C6 (para), while the bromine at C4 directs to C3 and C5 (ortho). Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are meta to the strongly deactivating sulfonamide group and ortho to a bromine atom. The C6 position is sterically hindered by the adjacent sulfonamide group and only activated by the C2-bromine.

Computational studies using Density Functional Theory (DFT) are powerful tools for predicting the most likely sites of electrophilic attack. nih.gov Such analyses for similar polysubstituted benzene derivatives involve calculating molecular electrostatic potential maps and Fukui functions to identify the most nucleophilic carbon atoms on the ring. nih.govresearchgate.net For this compound, these calculations would likely confirm higher electron density at the C3 and C5 positions, making them the most probable sites for reactions like nitration, halogenation, or Friedel-Crafts acylation. The formation of a resonance-stabilized intermediate, known as a σ-complex or Wheland intermediate, is a key step in the mechanism of these reactions. libretexts.org

Nucleophilic Substitution Reactions Involving the Sulfonamide Nitrogen

The sulfonamide moiety (-SO₂NHCH₃) provides a site for nucleophilic reactions, primarily involving the nitrogen atom. The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in various substitution reactions.

Common transformations include N-alkylation and N-arylation. The general mechanism involves deprotonation followed by nucleophilic attack on an electrophile:

Deprotonation: this compound is treated with a base (e.g., NaH, K₂CO₃) to generate the corresponding nitrogen anion.

Nucleophilic Attack: The resulting anion reacts with an alkyl halide or an activated aryl halide to form a new C-N bond, yielding a di-substituted sulfonamide.

Recent research has also described novel substitution reactions where the entire N-methylamino group can be displaced. For instance, reactions with phosphide (B1233454) anions have been shown to cleave the N-S bond, leading to the formation of phosphamides and other amine derivatives. nih.gov This demonstrates that the sulfonamide nitrogen can be a site for more complex transformations beyond simple alkylation or arylation. organic-chemistry.org

Radical Reactions and Benzylic Functionalization

While this compound lacks a benzylic position, its sulfonamide group is a versatile precursor for radical chemistry. Modern photocatalytic methods enable the generation of sulfonyl radical intermediates from sulfonamides. nih.gov This strategy typically involves the activation of the sulfonamide, often through transformation into an N-sulfonylimine or a related derivative, followed by a single-electron transfer (SET) process mediated by a photocatalyst under visible light irradiation. nih.govacs.org

The generated 2,4-dibromobenzene-1-sulfonyl radical is a valuable intermediate that can engage in various synthetic applications, such as:

Addition to Alkenes and Alkynes: The sulfonyl radical can add across double or triple bonds to form new carbon-sulfur bonds, leading to the synthesis of complex sulfones. acs.org

Atom Transfer Radical Addition (ATRA): This process can be used to introduce the sulfonyl group into a range of organic molecules.

Furthermore, the bromine atoms on the aromatic ring can participate in radical reactions. Homolytic cleavage of the C-Br bond, typically initiated by radical initiators (like AIBN) or photolysis, can generate an aryl radical. libretexts.org This aryl radical can then be trapped by various radical acceptors or participate in cyclization reactions if a suitable unsaturated moiety is present elsewhere in the molecule. libretexts.orgacs.org The relative ease of bromine abstraction depends on the reaction conditions, with the C4-Br bond generally being more susceptible to radical cleavage than the more sterically encumbered C2-Br bond.

Reactivity of Bromine Substituents in Metal-Catalyzed Transformations

The two bromine atoms in this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Palladium, nickel, and copper catalysts are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms. princeton.edunih.gov

The differential reactivity of the two bromine atoms—one ortho (C2) and one para (C4) to the sulfonamide group—allows for the potential of selective or sequential functionalization. Generally, the C4-Br bond is more reactive than the sterically hindered C2-Br bond in many catalytic cycles.

Key metal-catalyzed reactions for this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form biaryl compounds. researchgate.netnih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products. The sulfonamide group is generally stable under these conditions.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to synthesize aryl alkynes.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Nickel-Catalyzed Couplings: Nickel catalysts are also highly effective, sometimes offering different reactivity or tolerance to functional groups compared to palladium. princeton.edu Photosensitized nickel catalysis has emerged as a powerful method for forming C-N bonds between aryl halides and sulfonamides. princeton.edu

The choice of catalyst, ligands, and reaction conditions can be tuned to control the selectivity between the two bromine positions, enabling the synthesis of a diverse array of complex molecules from a single starting material. nih.govacs.org

Table 1: Examples of Metal-Catalyzed Reactions for Aryl Bromides

| Reaction Name | Catalyst System (Typical) | Reactant Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Ar'-B(OH)₂ | C-C |

| Buchwald-Hartwig | Pd₂(dba)₃ / Buchwald Ligand | R₂NH | C-N |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | R-C≡CH | C-C (sp) |

| Heck | Pd(OAc)₂ / PPh₃ | Alkene | C-C (sp²) |

| Nickel-Catalyzed Amination | NiBr₂ / Ligand | RSO₂NH₂ | C-N |

Spectroscopic and Computational Probing of Reaction Intermediates and Pathways

The elucidation of reaction mechanisms and the identification of transient intermediates for reactions involving this compound rely heavily on a combination of spectroscopic and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the final products of reactions. In-situ NMR monitoring can track the consumption of reactants and the formation of products over time, providing kinetic data. Specialized NMR techniques can help identify reaction intermediates if they are sufficiently stable.

Mass Spectrometry (MS): Used to confirm the mass of products and intermediates. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for detecting charged intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution. libretexts.org

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy is useful for monitoring the functional groups involved in a reaction (e.g., the N-H and S=O stretches of the sulfonamide). nih.gov UV-Vis spectrophotometry can be used to follow the kinetics of reactions that involve a change in conjugation or color, such as in the formation of certain reaction intermediates or in photocatalyzed processes. ekb.eg

Computational Probing:

Density Functional Theory (DFT): This is a primary computational tool used to model reaction pathways. researchgate.net DFT calculations can determine the geometries and energies of reactants, transition states, and intermediates. This allows for the calculation of reaction energy barriers, helping to predict the feasibility and regioselectivity of a reaction. nih.gov For instance, DFT can model the σ-complex in electrophilic substitution or the oxidative addition/reductive elimination steps in metal-catalyzed cycles. libretexts.orgacs.org

Molecular Dynamics (MD) Simulations: These simulations can provide insight into the role of solvent molecules and the dynamic behavior of reactants and catalysts over time. researchgate.net

Table 2: Application of Analytical Methods in Reactivity Studies

| Method | Application | Information Gained |

|---|---|---|

| NMR Spectroscopy | Product characterization, kinetic monitoring | Structure, purity, reaction rates |

| Mass Spectrometry | Identification of products and intermediates | Molecular weight, fragmentation patterns |

| IR Spectroscopy | Functional group analysis | Presence/absence of key bonds (N-H, C=O, etc.) |

| DFT Calculations | Mechanistic investigation, reactivity prediction | Transition state energies, reaction pathways, regioselectivity |

| Rotational Spectroscopy | Conformational analysis of isolated molecules | Precise molecular structure, influence of substituents |

Biological and Pharmaceutical Research Applications

Investigations as Enzyme Inhibitors

There is no available research detailing the investigation of 2,4-Dibromo-N-methylbenzene-1-sulfonamide as an inhibitor for the following enzymes:

Antimicrobial Research and Evaluation

No studies were found that evaluated the antibacterial activity of this compound.

Antifungal Activity

Sulfonamides represent a significant class of synthetic drugs that have been investigated for a wide range of pharmacological activities, including antifungal properties. nih.govajchem-b.com Research has demonstrated that various sulfonamide derivatives exhibit inhibitory activity against fungal pathogens such as Candida albicans, Aspergillus flavus, and Trichophyton longifusus. nih.gov The antifungal potential of the arylsulfonamide chemotype has been specifically highlighted in studies against various Candida species, which are responsible for infections ranging from mucosal to invasive candidiasis in immunocompromised individuals. nih.gov

The mechanism of action for the antimicrobial effects of sulfonamides often involves the inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in microorganisms. nih.gov This disruption of a vital metabolic pathway impairs fungal growth. nih.gov While broad studies confirm the antifungal capabilities of the sulfonamide class, specific research detailing the activity of this compound against particular fungal strains is an area requiring further investigation. However, the foundational chemistry suggests its potential as a candidate for antifungal drug development.

Antihypertensive Properties and Angiotensin II Receptor Modulation

The sulfonamide moiety is a key component in a variety of drugs with cardiovascular effects, including those with antihypertensive properties. researchgate.net The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with Angiotensin II (Ang II) being a primary effector that binds to the Angiotensin II Type 1 (AT1) receptor, causing vasoconstriction and an increase in blood pressure. nih.gov Blockers of this receptor are a major class of antihypertensive drugs.

Sulfonamide-based compounds have been explored for their potential to modulate this system. For instance, studies on novel sulfonamide derivatives have demonstrated significant prevention of systolic blood pressure increases in hypertensive rat models. researchgate.net The mechanism for sulfonamides' antihypertensive effects can also be attributed to diuretic properties, which are often linked to the inhibition of carbonic anhydrase. ijpsonline.com While direct evidence for this compound's interaction with the Angiotensin II receptor is not extensively documented, its structural class is well-established in the development of cardiovascular therapeutics. Theoretical and molecular docking studies on related sulfonamides have shown significant binding affinity to proteins involved in hypertension, suggesting a plausible therapeutic role. researchgate.net

Antitumor and Anticancer Investigations (Excluding Clinical Human Trial Data)

The application of sulfonamide derivatives in oncology is a burgeoning field of research. nih.govnih.gov These compounds have been shown to possess antitumor activity in vitro and in vivo through various mechanisms. nih.gov One of the key targets for sulfonamide-based anticancer agents is carbonic anhydrase (CA), particularly the tumor-associated isoform hCA IX, which is overexpressed in many solid tumors and contributes to the acidic microenvironment that promotes tumor growth. nih.gov

Research into novel sulfonamide derivatives has demonstrated their potential to induce apoptosis in colon cancer cell lines and decrease the concentration of molecules associated with poor cancer prognosis. nih.gov The versatility of the sulfonamide scaffold allows for the design of multi-targeted agents with promising potential in colorectal cancer and other malignancies. nih.gov Studies on other classes of compounds, such as N-alkyl-nitroimidazoles, have shown that molecular structure significantly influences antitumor activity against breast and lung cancer cell lines, a principle that also applies to the design of sulfonamide-based agents. openmedicinalchemistryjournal.comresearchgate.net The primary sulfonamide group is often considered essential for activity, acting as a zinc-binding group within the active site of enzymes like carbonic anhydrase. nih.gov

| Biological Activity | Target/Mechanism | Example Compounds/Derivatives | Relevant Findings |

|---|---|---|---|

| Antifungal | Inhibition of dihydropteroate synthetase | Arylsulfonamides | Demonstrated fungistatic and fungicidal effects against various Candida spp. nih.gov |

| Antihypertensive | Angiotensin I-converting enzyme (ACE) inhibition; Carbonic anhydrase inhibition | 2-[N-(4-methylbenzenesulfonyl)-1-phenylformamido]-N-(4-nitrophenyl)-3-phenylpropenamide | Significantly prevented increases in systolic blood pressure in hypertensive models. researchgate.net |

| Anticancer | Inhibition of carbonic anhydrase IX (hCA IX); Induction of apoptosis | 1,2,4-triazine sulfonamide derivatives | Induced apoptosis through intrinsic and extrinsic pathways in colon cancer cells. nih.gov |

Structure-Biological Activity Relationships (SAR)

The biological effects of this compound are intrinsically linked to its specific chemical structure. The interplay between the dibromo-substituted aromatic ring, the N-methyl group, and the sulfonamide core dictates its pharmacokinetic properties and target interactions.

Impact of Dibromo Substitution on Specific Biological Activities

The substitution of halogen atoms on the central aromatic ring of a sulfonamide can profoundly influence its metabolic stability and pharmacokinetic profile. Research on related structures has shown that the introduction of fluorine or chlorine atoms can significantly decrease the plasma clearance rate and improve oral bioavailability. nih.gov By extension, the two bromine atoms on the benzene (B151609) ring of this compound are expected to increase the molecule's lipophilicity. This modification can enhance its ability to cross biological membranes, potentially leading to better absorption and distribution. However, this increased lipophilicity might also affect protein binding and metabolic pathways. The specific positioning of the bromo groups (at positions 2 and 4) creates a distinct electronic and steric profile that will influence how the molecule docks with its biological targets.

Role of the N-Methyl Group in Molecular Recognition and Receptor Binding

The N-methyl group attached to the sulfonamide nitrogen plays a critical role in the molecule's interaction with biological receptors. The effect of N-methylation can be complex and target-dependent. In some instances, adding a methyl group to the sulfonamide moiety can dramatically decrease the compound's stability in liver microsomes, indicating a higher rate of metabolism. nih.gov Conversely, N-methylation can also enhance binding affinity. For certain receptors, the methyl group can fit into a hydrophobic pocket in the binding site, thereby strengthening the ligand-receptor interaction. nih.gov The presence of the N-methyl group in this compound makes the sulfonamide nitrogen a tertiary amine, which alters its hydrogen-bonding capability compared to a primary or secondary sulfonamide. This change is crucial for molecular recognition and can dictate the compound's specificity and potency.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide and its derivatives should prioritize the principles of green chemistry. Traditional methods for creating sulfonamides often involve reagents and solvents that are not environmentally friendly. researchgate.net Future research could focus on developing more sustainable synthetic pathways.

Recent advancements in the synthesis of arylsulfonamides have highlighted several promising strategies. These include metal-free synthesis protocols that reduce the reliance on heavy metal catalysts, which can be toxic and difficult to remove from the final product. rsc.org The use of water as a solvent presents a particularly attractive, environmentally benign alternative to volatile organic compounds. rsc.orgsci-hub.se Furthermore, mechanochemical approaches, which involve solvent-free, one-pot procedures, could offer a cost-effective and environmentally conscious method for producing sulfonamides. rsc.org The development of catalytic systems, such as those using nano-Ru/Fe3O4, for the direct coupling of sulfonamides and alcohols also represents a promising avenue for creating more efficient and sustainable synthetic routes. acs.org

Advanced Integration of Spectroscopic and Computational Techniques

A thorough characterization of this compound is essential for understanding its properties and potential applications. The integration of advanced spectroscopic techniques with computational modeling will be crucial in this endeavor.

High-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, will be vital for elucidating the precise structure and purity of synthesized batches of the compound. iscientific.org Rotational spectroscopy, in particular, can provide detailed insights into the conformational preferences of sulfonamides in the gas phase. mdpi.com

Computational approaches, such as Density Functional Theory (DFT), can complement experimental data by predicting molecular properties, vibrational frequencies, and electronic structures. nih.gov In silico tools are also invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is a critical step in early-stage drug discovery. nih.gov Molecular docking simulations can further predict the binding affinity and interaction modes of this compound with potential biological targets. nih.gov

Exploration of Emerging Biological Targets and Pathways

The sulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. nih.govpexacy.com Future research should explore the potential of this compound to interact with novel biological targets and signaling pathways.

Given the broad biological activity of sulfonamides, this compound could be screened against a variety of targets. nih.gov These could include enzymes that are overexpressed in cancer cells, such as carbonic anhydrases and matrix metalloproteinases. nih.gov The dihydropteroate (B1496061) synthase (DHPS) enzyme, a key target for antibacterial sulfonamides, also remains a relevant area of investigation, especially in the context of rising antibiotic resistance. nih.govnih.gov Furthermore, the role of sulfonamides in modulating signaling pathways, such as those involved in inflammation or cell proliferation, warrants exploration. nih.gov

Rational Design of Derivatives with Enhanced Specificity and Potency

Building upon the foundational structure of this compound, the rational design of derivatives can lead to compounds with improved biological activity and selectivity. Structure-activity relationship (SAR) studies will be fundamental to this process. acs.org

By systematically modifying the substituents on the benzene (B151609) ring and the N-methyl group, it may be possible to enhance the potency and specificity of the compound for a particular biological target. For instance, the introduction of different functional groups could alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and pharmacokinetic properties. The synthesis and evaluation of structural analogues and isosteres are central to medicinal chemistry and can lead to the discovery of novel therapeutic agents. nih.gov

Synergistic Integration into Multidisciplinary Chemical Biology Research Platforms

The full potential of this compound can be realized through its integration into multidisciplinary research platforms. Chemical biology, which combines the principles of chemistry and biology to study and manipulate biological systems, offers a powerful framework for this endeavor. rsc.org

This compound could be developed into a chemical probe to investigate biological processes. acs.orgrsc.org For example, with appropriate modifications, it could be used in molecular imaging to visualize specific targets within cells or tissues. Furthermore, its integration into drug discovery platforms that utilize artificial intelligence and robotics could accelerate the identification of lead compounds and the optimization of their properties. astellas.com The synergistic use of sulfonamides with other therapeutic agents is another area of interest, as combination therapies can sometimes lead to enhanced efficacy and reduced side effects. pressbooks.pub

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dibromo-N-methylbenzene-1-sulfonamide, and how can reaction conditions be tailored to maximize yield?

- Methodology : The synthesis typically involves sulfonylation of a brominated aniline derivative. For example, reacting 2,4-dibromo-N-methylaniline with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C), solvent selection (dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, isolate the product via extraction and column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can researchers effectively purify this compound to achieve high purity for crystallographic studies?

- Methodology : Recrystallization from methanol/water mixtures is effective for removing unreacted starting materials. For stubborn impurities, employ size-exclusion chromatography or preparative HPLC with a C18 column and acetonitrile/water mobile phase .

- Validation : Confirm purity via melting point analysis, NMR (absence of extraneous peaks), and elemental analysis (C, H, N, S within ±0.3% of theoretical values).

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR to confirm substituent positions and methyl group integration.

- IR : Detect sulfonamide S=O stretches (~1350 cm and 1150 cm) and N-H vibrations (~3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and isotopic patterns for bromine (1:1 ratio for Br/Br) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Bromine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the para position. Compare activation energies for possible substitution pathways (e.g., Br vs. sulfonamide group reactivity) .

- Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) to validate predictive models.

Q. What strategies resolve contradictions in crystallographic data between different polymorphs of this compound?

- Methodology :

- X-ray Diffraction : Use SHELXL for refinement, focusing on resolving disorder in bromine positions. Apply TWINABS for handling twinned crystals .

- Thermal Analysis : DSC and TGA to identify polymorph transitions and stability ranges.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···Br vs. C-H···O contacts) to explain packing differences .

Q. How does the electronic influence of bromine substituents affect the sulfonamide group’s hydrogen-bonding capacity in supramolecular assemblies?

- Methodology :

- Crystallography : Analyze hydrogen-bonding motifs (e.g., N-H···O=S) in crystal structures. Bromine’s inductive effect reduces N-H acidity, weakening hydrogen-bond strength .

- Computational Modeling : Use AIM (Atoms in Molecules) theory to quantify bond critical points and electron density at interaction sites.

- Experimental Validation : Compare solubility in polar vs. nonpolar solvents to assess intermolecular interaction strength.

Data Contradiction Analysis

- Example : Discrepancies in reported melting points may arise from polymorphic forms or residual solvents. Mitigate by standardizing recrystallization protocols and reporting DSC thermograms .

- Example : Conflicting IR spectra for sulfonamide N-H stretches can result from varying hydration states. Use Karl Fischer titration to quantify water content and correlate with spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.